molecular formula C9H8N4 B1432578 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile CAS No. 1556142-23-4

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Cat. No.: B1432578
CAS No.: 1556142-23-4
M. Wt: 172.19 g/mol
InChI Key: YFXLWALNUCXTLY-UHFFFAOYSA-N
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Description

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is an organic compound with the molecular formula C9H8N4 This compound features a pyrazine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a cyano group at the 2-position

Scientific Research Applications

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Biochemical Analysis

Biochemical Properties

5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transition metal ions such as iron (Fe2+), zinc (Zn2+), cobalt (Co2+), copper (Cu2+), nickel (Ni2+), and manganese (Mn2+) . These interactions are crucial as they can influence the compound’s reactivity and stability in biochemical environments.

Cellular Effects

The effects of 5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species can lead to oxidative stress, impacting cellular processes and functions.

Molecular Mechanism

At the molecular level, 5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile exerts its effects through various mechanisms. It binds to biomolecules, potentially inhibiting or activating enzymes. The compound’s ability to generate reactive oxygen species through photosensitization is a key aspect of its molecular mechanism . This can lead to changes in gene expression and enzyme activity, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine-2-carbonitrile and methyl(prop-2-yn-1-yl)amine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: A base such as potassium carbonate or sodium hydride is often used to facilitate the reaction.

    Procedure: The pyrazine-2-carbonitrile is reacted with methyl(prop-2-yn-1-yl)amine in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazine derivatives with various functional groups replacing the original substituents.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrazine-2-carbonitrile: Lacks the methyl(prop-2-yn-1-yl) group, resulting in different chemical properties.

    5-(Methylamino)pyrazine-2-carbonitrile: Similar but without the prop-2-yn-1-yl group, affecting its reactivity and applications.

Uniqueness

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is unique due to the presence of the methyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

5-[methyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-3-4-13(2)9-7-11-8(5-10)6-12-9/h1,6-7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXLWALNUCXTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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